N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a piperidine ring, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperidine to form 2-(2-chlorophenyl)-2-(piperidin-1-yl)ethanol.
Amidation Reaction: The intermediate is then reacted with 3-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures during the reaction steps to ensure complete conversion of reactants.
Purification Techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In the medical field, this compound is investigated for its pharmacological properties
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-benzamide
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide
- N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-ethylbenzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbenzamide is unique due to the presence of the 3-methyl group on the benzamide moiety. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H25ClN2O |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H25ClN2O/c1-16-8-7-9-17(14-16)21(25)23-15-20(24-12-5-2-6-13-24)18-10-3-4-11-19(18)22/h3-4,7-11,14,20H,2,5-6,12-13,15H2,1H3,(H,23,25) |
InChI Key |
BPTQOTLPZCKXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.